molecular formula C9H16Cl2N2S B1474143 1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine dihydrochloride CAS No. 2031261-26-2

1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine dihydrochloride

Cat. No. B1474143
M. Wt: 255.21 g/mol
InChI Key: SQNCFQLHAORRSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine dihydrochloride” is a chemical compound with the formula C9H16Cl2N2S . It is used for research purposes .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound serves as a versatile building block for the synthesis of various biologically active molecules. Its pyrrolidine ring is a common feature in many drugs due to its impact on the pharmacokinetic properties of molecules . The thiophene moiety is often used in drug design for its electronic properties, which can enhance binding affinity to biological targets.

Biochemistry

Biochemically, “1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine dihydrochloride” can be utilized in enzyme inhibition studies. The compound’s structure allows it to interact with active sites of enzymes, potentially leading to the development of new inhibitors that can regulate biochemical pathways .

Pharmacology

Pharmacologically, the compound’s structural features make it a candidate for the development of receptor agonists or antagonists. Its ability to bind to various receptors can be explored to modulate their activity, which is crucial in the treatment of diseases .

Organic Synthesis

In organic synthesis, this compound can be employed as a precursor for the synthesis of complex organic molecules. Its reactive amine group can undergo various transformations, enabling the construction of diverse chemical entities . The compound’s stability under different conditions makes it suitable for multi-step synthetic procedures.

Analytical Chemistry

Analytically, “1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine dihydrochloride” can be used as a standard or reference compound in chromatographic methods. Its unique chemical signature allows for its use in the calibration of instruments and the quantification of substances in complex mixtures .

Materials Science

In materials science, the compound’s thiophene unit can contribute to the development of organic semiconductors. Thiophene derivatives are known for their conductive properties, and incorporating this compound into polymeric materials could lead to advancements in electronic devices .

properties

IUPAC Name

1-(thiophen-3-ylmethyl)pyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S.2ClH/c10-9-1-3-11(6-9)5-8-2-4-12-7-8;;/h2,4,7,9H,1,3,5-6,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNCFQLHAORRSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CSC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.